Bienvenue dans la boutique en ligne BenchChem!

27-Hydroxy-7-keto Cholesterol

Retinal pigment epithelium Oxysterol cytotoxicity CYP27A1 detoxification

27-Hydroxy-7-keto Cholesterol (also referred to as 27OH-7K, 27OH7kCh, or 3β,26-dihydroxycholest-5-en-7-one; CAS 148988-28-7; molecular formula C₂₇H₄₄O₃; MW 416.64) is a doubly substituted oxysterol that combines a C7-keto modification characteristic of non-enzymatic cholesterol oxidation with a C27-hydroxyl group introduced enzymatically by sterol 27-hydroxylase (CYP27A1). As the initial lipid-soluble metabolite in the CYP27A1-mediated detoxification pathway of 7-ketocholesterol (7K), it occupies a unique node at the intersection of oxidative stress biology, bile acid metabolism, and sterol signaling.

Molecular Formula C27H44O3
Molecular Weight 416.646
CAS No. 148988-28-7
Cat. No. B587757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Hydroxy-7-keto Cholesterol
CAS148988-28-7
Synonyms(3β)-3,26-Dihydroxycholest-5-en-7-one; 
Molecular FormulaC27H44O3
Molecular Weight416.646
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO
InChIInChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1
InChIKeyLFNAJBFFWWMSEW-ANDJGGKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





27-Hydroxy-7-keto Cholesterol (CAS 148988-28-7): A Dual-Functionalized Oxysterol Metabolite for Targeted Lipid Metabolism and Cell Signaling Research


27-Hydroxy-7-keto Cholesterol (also referred to as 27OH-7K, 27OH7kCh, or 3β,26-dihydroxycholest-5-en-7-one; CAS 148988-28-7; molecular formula C₂₇H₄₄O₃; MW 416.64) is a doubly substituted oxysterol that combines a C7-keto modification characteristic of non-enzymatic cholesterol oxidation with a C27-hydroxyl group introduced enzymatically by sterol 27-hydroxylase (CYP27A1) [1]. As the initial lipid-soluble metabolite in the CYP27A1-mediated detoxification pathway of 7-ketocholesterol (7K), it occupies a unique node at the intersection of oxidative stress biology, bile acid metabolism, and sterol signaling [2][3]. The compound has been identified in human atherosclerotic lesions, is produced by macrophages and hepatocytes, and has garnered research interest for its distinct biological profile—including reduced cytotoxicity relative to its 7K precursor, its role as a Hedgehog pathway smoothened (SMO) receptor agonist, and its proposed cytostatic activity [1][3][4].

Why 7-Ketocholesterol or 27-Hydroxycholesterol Cannot Substitute for 27-Hydroxy-7-keto Cholesterol in Mechanistic and Analytical Studies


27-Hydroxy-7-keto Cholesterol is not merely a hydroxylated variant of 7-ketocholesterol (7K) or a ketone derivative of 27-hydroxycholesterol (27OH). It is the product of a specific enzymatic detoxification reaction—CYP27A1-mediated 27-hydroxylation of 7K—that fundamentally alters the biological properties of the parent molecule [1]. While 7K is a potently cytotoxic, non-enzymatically generated oxysterol that induces caspase activation, ROS production, lysosomal destabilization, and cell death in multiple cell types, its 27-hydroxylated metabolite 27OH-7K exhibits a markedly reduced or absent cytotoxicity profile in the same cellular contexts, and can even protect against 7K-induced toxicity when co-administered [2][3]. Furthermore, 27OH (derived from cholesterol) is predominantly cell-associated, whereas 27OH-7K (derived from 7K) is predominantly secreted into the extracellular medium, indicating divergent intracellular trafficking and elimination routes that preclude functional interchangeability [1]. The compound also possesses a distinct pharmacological activity—agonism of the smoothened (SMO) receptor in the Hedgehog signaling pathway—that is not shared by either 7K or 27OH alone, as this activity requires the combined presence of a side-chain hydroxyl and a B-ring modification [4]. Simply put, mono-functionalized oxysterols fail to recapitulate the dual-enzymatic/non-enzymatic origin, the attenuated toxicity profile, the unique secretion kinetics, and the SMO agonist pharmacology that distinguish 27OH-7K as a research tool.

Quantitative Evidence for 27-Hydroxy-7-keto Cholesterol Differentiation: Head-to-Head Cytotoxicity, Secretion Kinetics, and Pharmacological Target Engagement


Cytotoxicity Abolition: 27OH-7kCh Is Non-Toxic to ARPE-19 RPE Cells Under Conditions Where 7-Ketocholesterol Kills the Entire Culture

In a direct head-to-head comparison using ARPE-19 human retinal pigment epithelial cells, 27OH-7kCh demonstrated no cytotoxicity at 50 μM (48 h incubation), whereas 7-ketocholesterol (7kCh) at the identical concentration killed essentially the entire culture (used as a positive control for near-complete cell death) [1]. Furthermore, 27OH-7kCh remained non-toxic even at an elevated concentration of 100 μM for an extended exposure of 96 h, a concentration and duration far exceeding the lethal threshold for 7kCh [1]. Critically, co-incubation of 27OH-7kCh with 7kCh (50 μM each) significantly reduced the cytotoxicity of 7kCh, while cholesterol failed to confer any protection, indicating that the protective effect is not due to simple competition for hydrophobic membrane sites [1]. Cell viability was quantified using the Cell Counting Kit-8 (Dojindo).

Retinal pigment epithelium Oxysterol cytotoxicity CYP27A1 detoxification

Secretion vs. Cellular Retention: 27OH-7K Is Predominantly Secreted While 27OH Is Retained, Diverging from the Cholesterol-Derived Oxysterol Elimination Paradigm

In human monocyte-derived macrophages (HMDMs), radiolabeled [³H]27OH-7K produced from supplied [³H]7K was predominantly secreted into the culture medium, whereas [³H]27OH generated from [³H]cholesterol was mostly cell-associated [1]. This differential secretion pattern was observed under identical experimental conditions and represents a direct metabolic fate comparison between the two 27-hydroxylated oxysterols. Additionally, CYP27A1-deficient HMDMs from a cerebrotendinous xanthomatosis (CTX) patient failed to produce [³H]27OH-7K from [³H]7K, and CYP27A1 inhibitor treatment ablated metabolism of 7K to aqueous-soluble products in normal HMDMs, directly confirming the enzymatic dependence of this pathway [1].

Macrophage cholesterol efflux Oxysterol trafficking Atherosclerosis metabolism

Smoothened (SMO) Receptor Agonism: 7-Keto-27-hydroxycholesterol Engages the Hedgehog Pathway CRD Binding Site Not Targeted by 7-Ketocholesterol or 27-Hydroxycholesterol Alone

7-Keto-27-hydroxycholesterol (7-keto-27-OHC) was identified alongside 7-keto-25-hydroxycholesterol and 20(S)-hydroxycholesterol as an oxysterol agonist that binds directly to the extracellular cysteine-rich domain (CRD) of the smoothened (SMO) receptor to modulate Hedgehog (Hh) pathway activity [1]. This pharmacological activity requires the simultaneous presence of the 7-keto modification on the sterol B-ring and the terminal side-chain hydroxyl group, a structural combination absent from both 7-ketocholesterol (which lacks the side-chain hydroxyl) and 27-hydroxycholesterol (which lacks the 7-keto group) [1]. In competitive binding experiments against immobilized 20(S)-yne probe, oxysterols including 7-keto-27-OHC were tested at 50 μM for CRD engagement [1][2]. The SMO CRD binding site involves residues structurally analogous to those contacting the Wnt lipid adduct in the homologous Frizzled CRD, linking oxysterol recognition to a distinct modulatory mechanism separate from cyclopamine-based antagonism or cellular sterol pool sensing [1].

Hedgehog signaling Smoothened agonist Developmental biology

Metabolic Pathway Specificity: 27OH-7K Production Is Strictly CYP27A1-Dependent and Ablated by Selective Pharmacological Inhibitors, Providing a Specific Probe for Sterol 27-Hydroxylase Activity

In HepG2 human hepatoblastoma cells, the production of 27OH-7K from 7K was demonstrated to be the initial lipid-soluble product of 7K metabolism and was completely ablated by cyclosporin A, a known sterol 27-hydroxylase inhibitor [1]. Two novel selective CYP27A1 inhibitors, GW273297X and GI268267X, were also shown to ablate the production of downstream water-soluble products from 7K by intact cells, and GW273297X directly decreased 27OH-7K production in isolated mitochondrial preparations [1]. This strict enzymatic dependence contrasts with 7K, which is formed non-enzymatically via reactive oxygen species-mediated allylic hydrogen abstraction at C7 of cholesterol, and with 27OH, which is formed enzymatically from cholesterol but does not carry the C7-keto modification [1][2].

CYP27A1 Bile acid biosynthesis Sterol metabolism enzymology

Class-Level Cytotoxicity Distinction: 27OH-7kCh Belongs to a Subset of 27-Hydroxylated Oxysterols Lacking the Pro-Apoptotic and Pro-Oxidant Properties Characteristic of 7-Ketocholesterol and 7β-Hydroxycholesterol

A systematic comparison of ten commonly occurring oxysterols in U937 human promonocytic leukemia cells established that cytotoxic effects—including phosphatidylserine externalization, loss of mitochondrial transmembrane potential, increased permeability to propidium iodide, and nuclear condensation/fragmentation—were exclusively observed with 7β-hydroxycholesterol, 7-ketocholesterol, and cholesterol-5β,6β-epoxide [1]. In contrast, 27-hydroxycholesterol (the C27-hydroxylated mono-substituted analog of 27OH-7kCh lacking the 7-keto group) exhibited none of these cytotoxic effects [1]. The highest superoxide anion (O₂•⁻) overproduction was also restricted to the 7β-OH, 7-keto, and 5β,6β-epoxy oxysterols [1]. While 27OH-7kCh was not directly tested in this 10-compound panel, its demonstrated non-toxicity in ARPE-19 cells at concentrations up to 100 μM [2] is consistent with the class-level observation that 27-hydroxylation attenuates or abolishes the cytotoxicity associated with ring-oxidized sterols. This inference is further supported by the finding that CYP27A1-mediated 27-hydroxylation of 7kCh rendered it non-toxic to cultured RPE cells [2].

Oxysterol cytotoxicity classification Apoptosis Reactive oxygen species

Human Lesion Presence and In Vivo Metabolic Relevance: 27OH-7K Is a Bone Fide Endogenous Metabolite Detected in Atherosclerotic Plaque, Not Merely an In Vitro Artifact

The 27-hydroxylated derivative of 7-ketocholesterol (27OH-7K) was demonstrated to be present in human atherosclerotic lesions, confirming its status as an endogenous metabolite formed in a pathophysiologically relevant context [1]. Prior work had established that 27-hydroxycholesterol is the most abundant oxysterol in human lesions, followed by 7-ketocholesterol; the identification of 27OH-7K in lesion tissue closes the metabolic loop, showing that CYP27A1 acts on lesion-derived 7K in situ [1]. The majority of [³H]7K supplied to macrophages was metabolized beyond 27OH-7K to aqueous-soluble products consistent with bile acid intermediates, and this metabolic flux was ablated by CYP27A1 inhibition [1]. This contrasts with 7K, which accumulates in lesions and foam cells, and with 27OH, which is formed from cholesterol rather than representing a detoxification product of an already-oxidized sterol [1].

Atherosclerosis Oxysterol biomarker Lipid oxidation in vivo

Optimal Research and Industrial Application Scenarios for 27-Hydroxy-7-keto Cholesterol Based on Verified Differentiating Evidence


Authentic Analytical Standard for LC-MS/MS or GC-MS Quantification of CYP27A1-Mediated 7-Ketocholesterol Detoxification in Biological Matrices

27-Hydroxy-7-keto Cholesterol is an endogenous human metabolite confirmed to be present in atherosclerotic lesions [1]. Inclusion of this compound as a certified reference standard in targeted oxysterol panels enables specific quantification of the CYP27A1-dependent detoxification arm of 7-ketocholesterol metabolism, which is distinct from measuring 7K or 27OH levels alone. Its dual 7-keto and 27-hydroxyl functionalization confers a unique chromatographic retention time and mass spectrometric fragmentation pattern that resolves it from mono-substituted oxysterols. Deuterated analogs (e.g., 27-Hydroxy-7-keto Cholesterol-d4) are commercially available for use as stable isotope-labeled internal standards [2], fulfilling the analytical requirement for matrix-matched calibration in complex lipid extracts from plasma, tissue, or cell culture.

Non-Cytotoxic Positive Control or Pathway Activator in Oxysterol-Mediated Cell Death and Oxidative Stress Assays

Unlike 7-ketocholesterol, which induces near-complete cell death in ARPE-19 cells at 50 μM within 48 h, 27OH-7kCh demonstrates no cytotoxicity at concentrations up to 100 μM for 96 h in the same cell model [1]. This differential toxicity enables researchers to study 7-keto-containing oxysterol effects on gene expression, signaling, or metabolism without the confounding variable of concurrent cell death. The compound can also serve as a negative control for cytotoxicity endpoints in panels where 7K or 7β-hydroxycholesterol are used as toxic oxysterol challenges [2]. Furthermore, the protective effect of 27OH-7kCh against 7kCh-induced toxicity when co-administered [1] makes it a tool for investigating CYP27A1-mediated cytoprotection mechanisms.

Smoothened (SMO) Cysteine-Rich Domain (CRD) Ligand for Hedgehog Pathway Mechanistic Studies

7-Keto-27-hydroxycholesterol has been identified as an endogenous oxysterol agonist that binds directly to the SMO CRD, a regulatory site structurally and mechanistically distinct from the cyclopamine-binding pocket and from the permissive sterol-sensing domain [1]. It is one of only three cellular oxysterol modulators confirmed to engage this site (alongside 7-keto-25-hydroxycholesterol and 20(S)-hydroxycholesterol). Researchers studying Hedgehog pathway modulation can employ this compound at 50 μM in competitive binding assays or cell-based pathway activation readouts to interrogate CRD-dependent SMO regulation, dissect the structural determinants of oxysterol recognition, or profile the activity of novel SMO ligands in comparison with this endogenous CRD agonist.

Pharmacodynamic Biomarker for CYP27A1 Inhibitor Screening and Sterol 27-Hydroxylase Functional Assays

The production of 27OH-7K from exogenously supplied 7K is strictly dependent on CYP27A1 activity and is ablated by cyclosporin A and the selective inhibitors GW273297X and GI268267X in HepG2 cells and isolated mitochondria [1]. Unlike 27-hydroxycholesterol formation from cholesterol—which can proceed via multiple biosynthetic routes—the conversion of 7K to 27OH-7K represents a clean, single-enzyme readout for CYP27A1 oxysterol-hydroxylating activity. This property makes 27OH-7K an ideal endpoint analyte for in vitro CYP27A1 inhibitor IC₅₀ determinations, for confirming CYP27A1 functional deficiency in CTX patient-derived cells, and for validating pharmacological target engagement in macrophage or hepatocyte models where CYP27A1 is endogenously expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 27-Hydroxy-7-keto Cholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.